

Atopaxar Hydrochloride for Atherothrombotic Disease: A Technical Guide

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Compound of Interest		
Compound Name:	Atopaxar Hydrochloride	
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Introduction

Atherothrombotic disease, a leading cause of morbidity and mortality worldwide, is critically influenced by platelet activation and aggregation. While standard antiplatelet therapies, such as aspirin and P2Y(12) inhibitors, are effective, they do not address all pathways of platelet activation, leaving a residual risk of thrombotic events. Thrombin, the most potent activator of platelets, exerts its effects primarily through the protease-activated receptor-1 (PAR-1).

Atopaxar hydrochloride (formerly E5555) is an orally active, reversible, and selective antagonist of PAR-1, developed to specifically inhibit thrombin-mediated platelet activation. This technical guide provides an in-depth overview of atopaxar, summarizing key clinical trial data, detailing experimental protocols, and visualizing its mechanism of action and study workflows.

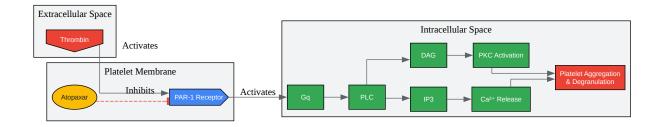
Mechanism of Action: PAR-1 Antagonism

Atopaxar functions by competitively inhibiting the PAR-1 receptor on platelets.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to induce a conformational change and initiate downstream signaling.[2] Atopaxar blocks this activation, thereby preventing thrombin-induced platelet aggregation and subsequent thrombus formation.[3] This targeted approach is hypothesized to offer antiplatelet efficacy with a potentially favorable bleeding profile compared to broader-acting antithrombotic agents.



PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin leads to the coupling of several G proteins, including Gq/11, Gi/o, and G12/13, which in turn trigger a cascade of intracellular signaling events culminating in platelet activation, shape change, and aggregation.[4][5]



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Figure 1: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

Clinical Development: The LANCELOT Program

The "Lessons from Antagonizing the Cellular Effect of Thrombin" (LANCELOT) program comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and pharmacodynamics of atopaxar in patients with atherothrombotic disease: LANCELOT-CAD (Coronary Artery Disease) and LANCELOT-ACS (Acute Coronary Syndrome).

LANCELOT-CAD Study

The LANCELOT-CAD trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 720 patients with a history of high-risk coronary artery disease.[6]

- Patient Population: Patients aged 45-80 years with a qualifying history of CAD.
- Study Design: Randomized in a 1:1:1:1 ratio to receive atopaxar (50 mg, 100 mg, or 200 mg daily) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]



- Primary Endpoint: Safety, assessed by the incidence of bleeding events according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) classifications.[6]
- Secondary Endpoints: Platelet aggregation and major adverse cardiac events (MACE), defined as a composite of cardiovascular death, myocardial infarction, stroke, or recurrent ischemia.[6]
- Assessments: Clinical endpoints, adverse events, physical examinations, laboratory testing (including liver function tests), and resting 12-lead ECGs were assessed at each visit.
 Platelet aggregation was measured by light transmission aggregometry in a subset of 80 subjects using 15 µmol/L thrombin receptor—activating peptide (TRAP) as the agonist.[6]

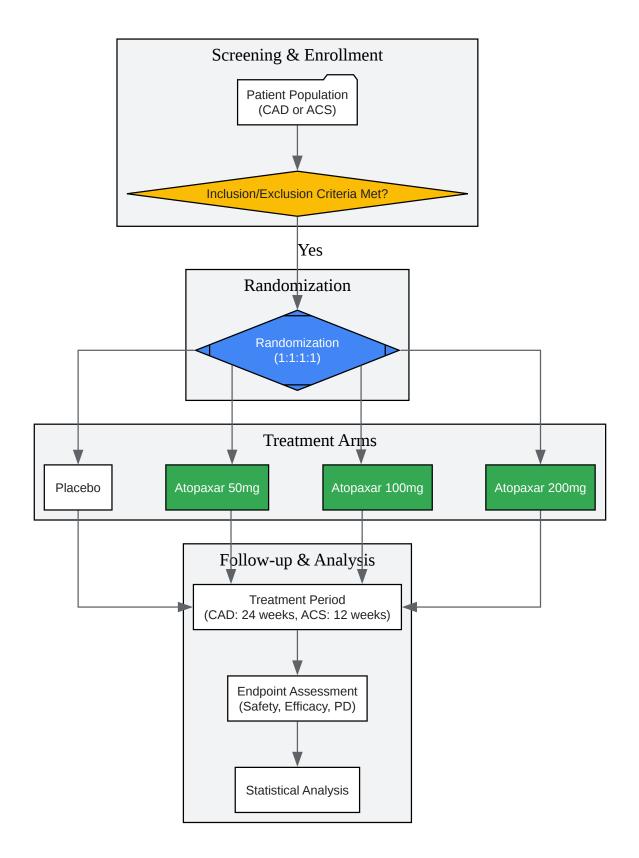
LANCELOT-ACS Study

The LANCELOT-ACS trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 603 patients who had been hospitalized with non-ST-elevation acute coronary syndrome.[7]

- Patient Population: Patients aged 18-80 years hospitalized with non-ST-elevation ACS, randomized within 72 hours of symptom onset.[7][8] Key inclusion criteria included at least one of the following: elevated cardiac biomarkers (troponin T or I, or CK-MB), or ECG changes compatible with ischemia.[8] Exclusion criteria included an increased risk of bleeding, anemia (hemoglobin <10 g/dl), thrombocytopenia (<100 x 10³/μL), or a history of pathological intracranial findings.[8]
- Study Design: Randomized in a 1:1:1:1 ratio to receive one of three doses of atopaxar (a
 400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[7]
- Primary Endpoint: Safety and tolerability, with a key measure being CURE major or minor bleeding.[7]
- Secondary Endpoints: MACE (cardiovascular death, myocardial infarction, stroke, or recurrent ischemia) and platelet aggregation.[7]
- Assessments: Continuous ECG (Holter) monitoring was performed in a majority of patients for the first 48 hours to detect ischemia.[7] Platelet function was assessed in a substudy of



63 patients, measuring inhibition of platelet aggregation in response to 15 µmol/L TRAP.[9]



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